molecular formula C11H16N2O3 B1591096 tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate CAS No. 824429-51-8

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate

Cat. No.: B1591096
CAS No.: 824429-51-8
M. Wt: 224.26 g/mol
InChI Key: QAVAWYIIXQYNEK-UHFFFAOYSA-N
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Description

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: is an organic compound with the molecular formula C11H16N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate typically involves the reaction of 2-(hydroxymethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds similar to "tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate":

1. tert-Butyl 6-(Hydroxymethyl)pyridin-3-ylcarbamate

  • Applications: It is used as a reagent in monitoring dynamic glycosylation in vivo using supersensitive click chemistry in mammalian cells and early zebra fish embryogenesis .

2. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

  • Analytical Chemistry: This compound is related to analytical chemistry applications .

3. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate

  • Protective Activity: This compound, also known as M4, has shown a moderate protective effect on astrocytes against amyloid beta 1-42 due to a reduction in TNF-α and free radicals in cell cultures .
  • Enzyme Inhibition: M4 can act as both β-secretase and an acetylcholinesterase inhibitor, which prevents amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Additional compounds and related information:

  • tert-Butyl pyridin-3-ylcarbamate: This compound and related products are available for scientific research .
  • Other tert-butyl carbamates include tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate, tert-Butyl 3-formyl-1H-indol-4-ylcarbamate, (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, and others .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Biological Activity

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is a compound belonging to the carbamate family, characterized by its pyridine ring with a hydroxymethyl substitution. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C11H16N2O3
  • Molecular Weight : Approximately 224.26 g/mol
  • Physical State : Solid
  • Solubility : Soluble in various organic solvents

Synthesis

The synthesis of this compound typically involves multiple steps, emphasizing the precision required in its production. The general synthetic route includes:

  • Formation of the Pyridine Ring : Utilizing appropriate reagents to construct the pyridine framework.
  • Hydroxymethylation : Introducing the hydroxymethyl group through specific chemical reactions.
  • Carbamoylation : The final step involves attaching the tert-butyl carbamate moiety.

This multi-step process highlights the complexity and potential for optimization in synthesizing this compound.

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF cells, suggesting its potential as a therapeutic agent against tumors. Flow cytometry results indicated a dose-dependent increase in apoptosis, with notable suppression of tumor growth in animal models.

The biological profile of this compound suggests several mechanisms through which it may exert its effects:

  • Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Evidence shows that it activates apoptotic pathways, leading to programmed cell death in cancerous cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamateC11H16N2O3Similar structure but different substitution pattern; potential for distinct biological activity.
N-Methylpyridin-2-carboxamideC7H8N2OLacks tert-butyl group; simpler structure; used in similar applications but with varied activity profiles.
2-HydroxymethylpyridineC7H9NONo carbamate functionality; serves as a precursor in synthetic pathways.

This table illustrates how the specific substituents on this compound influence its solubility, reactivity, and biological interactions compared to these related compounds.

Applications in Drug Delivery

Beyond its anticancer properties, this compound has been explored for applications in drug delivery systems. Its incorporation into thermo-sensitive terpolymer hydrogels has shown promise for controlled release applications, with hydrogels exhibiting thermo-reversible properties that can be tuned based on environmental conditions.

Case Studies

  • Anticancer Activity Study : A study involving the administration of this compound to tumor-bearing mice demonstrated significant tumor suppression compared to control groups. The study highlighted the compound's ability to enhance apoptosis rates and inhibit tumor growth effectively.
  • Drug Delivery System Evaluation : Research evaluating the use of this compound in hydrogel formulations indicated that varying monomer feed ratios and crosslinker content could optimize swelling properties for targeted drug delivery applications.

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-6,14H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVAWYIIXQYNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590339
Record name tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824429-51-8
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)-3-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824429-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-formyl-pyridin-3-yl)-carbamic acid tert-butyl ester (0.581 g, 2.66 mmol) in dry MeOH (10 mL) was slowly added NaBH4 (0.200 g, 5.32 mmol). The mixture was stirred for 40 min, and saturated aqueous NaHCO3 (10 mL) was added. The MeOH was removed, and the aqueous residue was extracted with CH2Cl2 (5×25 mL). The organic extracts were combined, and dried over anhydrous Na2SO4. After filtration the solvent was removed by evaporation under vacuum, affording (2-hydroxymethyl-pyridin-3-yl)-carbamic acid tert-butyl ester as a white solid.
Quantity
0.581 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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